molecular formula C11H13ClFN B13566260 2-(3-Chloro-5-fluorophenyl)piperidine

2-(3-Chloro-5-fluorophenyl)piperidine

Cat. No.: B13566260
M. Wt: 213.68 g/mol
InChI Key: FTAXWCKZGYGUSF-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)piperidine is a chemical compound with the molecular formula C11H13ClFN It is a piperidine derivative, characterized by the presence of a chloro and a fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)piperidine typically involves the reaction of 3-chloro-5-fluoroaniline with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-fluorophenyl)piperidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

2-(3-chloro-5-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2

InChI Key

FTAXWCKZGYGUSF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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